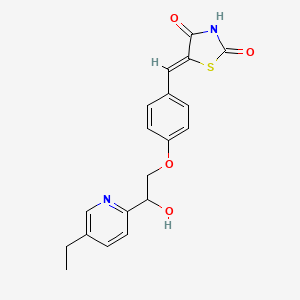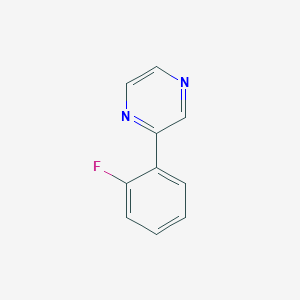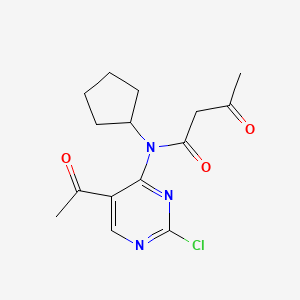
Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- is a synthetic organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with acetyl and chloro groups, a cyclopentyl group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring can be functionalized with an acetyl group through an acetylation reaction.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with the chlorinated pyrimidine intermediate.
Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction, where the intermediate product reacts with a butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
作用機序
The mechanism of action of Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo-: can be compared to other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of Butanamide, N-(5-acetyl-2-chloro-4-pyrimidinyl)-N-cyclopentyl-3-oxo- lies in its specific combination of functional groups and structural features. This combination may impart unique chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H18ClN3O3 |
|---|---|
分子量 |
323.77 g/mol |
IUPAC名 |
N-(5-acetyl-2-chloropyrimidin-4-yl)-N-cyclopentyl-3-oxobutanamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-9(20)7-13(22)19(11-5-3-4-6-11)14-12(10(2)21)8-17-15(16)18-14/h8,11H,3-7H2,1-2H3 |
InChIキー |
WJKIAQDCHJDVNP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)N(C1CCCC1)C2=NC(=NC=C2C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
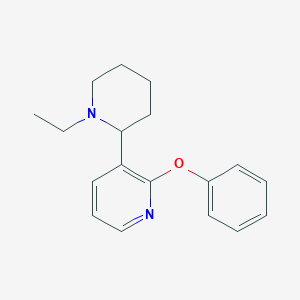
![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)
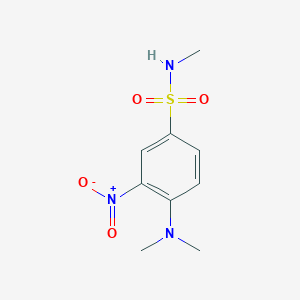

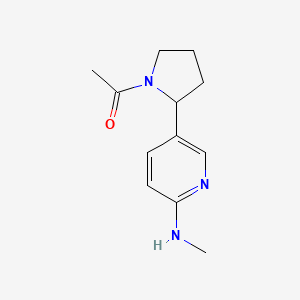
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)


